4-(hydroxymethyl)Benzenesulfonyl chloride
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Overview
Description
4-(hydroxymethyl)Benzenesulfonyl chloride is an organic compound with the molecular formula C7H7ClO3S. It is a derivative of benzenesulfonyl chloride, where a hydroxymethyl group is attached to the para position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Synthetic Routes and Reaction Conditions:
Phosphorus Pentachloride Method: This method involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride. The reaction is carried out in an oil bath at temperatures between 170-180°C for about 15 hours.
Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this involves the reaction of sodium benzenesulfonate with phosphorus oxychloride.
Chlorosulfonic Acid Method: This method involves the reaction of benzene with chlorosulfonic acid.
Industrial Production Methods: Industrial production methods typically involve large-scale reactions using the above-mentioned synthetic routes. The choice of method depends on the availability of raw materials and the desired purity of the final product.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The hydroxymethyl group can undergo oxidation to form the corresponding sulfonic acid derivative.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonic Acids: Formed by the oxidation of the hydroxymethyl group.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
4-(hydroxymethyl)Benzenesulfonyl chloride is used in various scientific research applications:
Biology: It is used in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of p-hydroxymethylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The hydroxymethyl group can also participate in reactions, adding to the versatility of this compound .
Comparison with Similar Compounds
Benzenesulfonyl Chloride: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
p-Toluenesulfonyl Chloride: Contains a methyl group instead of a hydroxymethyl group, leading to different reactivity and applications.
Methanesulfonyl Chloride: A simpler sulfonyl chloride with different reactivity and applications.
Uniqueness: 4-(hydroxymethyl)Benzenesulfonyl chloride is unique due to the presence of both the sulfonyl chloride and hydroxymethyl groups. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H7ClO3S |
---|---|
Molecular Weight |
206.65 g/mol |
IUPAC Name |
4-(hydroxymethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H7ClO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 |
InChI Key |
IYTNNJUECQRDAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)S(=O)(=O)Cl |
Origin of Product |
United States |
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